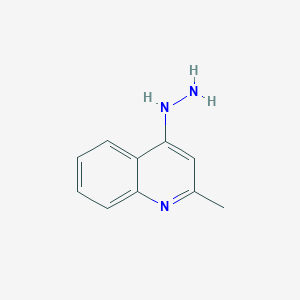

4-Hydrazinyl-2-Methylquinoline

Overview

Description

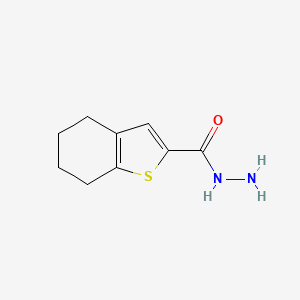

4-Hydrazinyl-2-Methylquinoline is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazine group attached to the quinoline ring system, which is known for its pharmacological potential, including antimalarial, antituberculosis, and antiviral activities, as well as antioxidant properties .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through different methods. One approach involves the reaction of 4-chloro-2-methylquinolines with hydrazine hydrate, leading to the formation of 6(8)-substituted 4-hydrazino-2-methylquinolines . Another method includes the regioselective C4-hydrazinylation of 2,4-dichloroquinolines, which stops at the mono-substitution product with high regioselectivity at the C4 position . Additionally, the reaction of 2-hydrazinoquinolines with trifluoromethyl-β-diketones has been studied, yielding various pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized this compound derivatives has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectral data. X-ray structure analysis and theoretical calculations have also been employed to confirm the formation of the compounds . The structural revision of certain derivatives has been carried out based on spectral data, leading to the correct identification of the compounds .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, leading to the formation of different heterocyclic structures. For instance, its interaction with dicarboxylic acid anhydrides under mild conditions results in the synthesis of hydrazidoacids, which can undergo further transformations . Reactions with derivatives of 1,3-cyclanediones yield hydrazinomethylene and 1-hydrazinoethylidene derivatives . Additionally, the reaction with acetylacetone leads to the formation of 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been explored in various studies. These compounds are generally classified as low to moderately toxic based on in silico and in vivo evaluations . Their antioxidant activity has been investigated, with some derivatives showing superior effects compared to reference drugs . The wide range of biological activities and the potential for structural modifications make these derivatives interesting candidates for further research and development in pharmaceutical applications.

Scientific Research Applications

Synthetic Transformations and Derivatives

4-Hydrazinyl-2-methylquinoline serves as a foundational compound in the synthesis of various chemically interesting derivatives. For instance, the reaction of 4-hydrazino-2-methylquinolines with ethyl acetoacetate and acetone produces 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines. These transformations highlight the compound's versatility in synthesizing novel organic molecules with potential applications in drug discovery and materials science (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

Spectroscopic Studies and Metal Complexes

Spectroscopic studies on derivatives of this compound have explored its interaction with metals, leading to the formation of metal complexes. This research provides insights into the electronic structures and potential applications of these complexes in areas such as catalysis, sensors, and materials science. For example, the study of the electronic absorption spectra of a hydrazone derived from this compound has been conducted to understand its behavior in various solvents and its potential applications in developing new coordination compounds (Seleem, El‐Inany, Mousa, & Hanafy, 2009).

Antioxidant and Biological Activities

Research into the biological activities of 4-hydrazinylquinoline derivatives has demonstrated their potential as antioxidants and protectors against oxidative stress. One study focused on the antioxidant activity of these compounds, particularly their effects on spermatozoa under oxidative stress conditions, providing a basis for further investigation into their therapeutic applications (Romanenko & Kozyr, 2022).

Antimicrobial and Antifungal Potentials

The antimicrobial and antifungal activities of this compound derivatives have been explored, with some compounds showing promising results against various bacterial and fungal strains. This research paves the way for the development of new antimicrobial agents that could be used to combat resistant strains of bacteria and fungi (Le, Pham, & Nguyen, 2018).

Future Directions

Quinoline and its derivatives, including 4-Hydrazinyl-2-Methylquinoline, continue to be areas of active research due to their versatile applications in various fields . Future directions may include the development of new synthesis methods, exploration of novel applications, and further investigation of their biological activities .

properties

IUPAC Name |

(2-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPXSDQQZREXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366247 | |

| Record name | 4-Hydrazinyl-2-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49612-00-2 | |

| Record name | 4-Hydrazinyl-2-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)